molecular formula C15H17N3O2S B189959 N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide CAS No. 153062-96-5

N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide

Cat. No.: B189959
CAS No.: 153062-96-5
M. Wt: 303.4 g/mol
InChI Key: AFUWQWYPPZFWCO-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bicyclic quinuclidine (1-azabicyclo[2.2.2]octane) core with a (3S)-configuration, linked via an amide bond to a 7-oxo-thieno[3,2-b]pyridine scaffold. The thienopyridine moiety introduces electron-rich heterocyclic properties, while the quinuclidine group contributes to conformational rigidity, enhancing receptor-binding specificity.

Properties

IUPAC Name

N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c19-13-10(7-16-11-3-6-21-14(11)13)15(20)17-12-8-18-4-1-9(12)2-5-18/h3,6-7,9,12H,1-2,4-5,8H2,(H,16,19)(H,17,20)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUWQWYPPZFWCO-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CNC4=C(C3=O)SC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@@H](C2)NC(=O)C3=CNC4=C(C3=O)SC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50422011
Record name (s)-n-1-azabicyclo[2.2.2]oct-3-yl-4,7-dihydro-7-oxothieno[3,2-b]pyridine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50422011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153062-96-5
Record name (s)-n-1-azabicyclo[2.2.2]oct-3-yl-4,7-dihydro-7-oxothieno[3,2-b]pyridine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50422011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of neurological and cognitive functions. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Structure

  • Molecular Formula : C14H16N2O2S
  • Molecular Weight : 288.36 g/mol
  • CAS Number : 135729-78-1

The compound features a thieno[3,2-b]pyridine core and an azabicyclo structure, which contribute to its pharmacological properties.

This compound has been identified as an agonist for the alpha7 nicotinic acetylcholine receptor (nAChR), which plays a crucial role in cognitive processes such as learning and memory. Activation of this receptor can lead to enhanced neurotransmitter release and improved synaptic plasticity.

In Vitro Studies

Research indicates that this compound exhibits significant binding affinity for the alpha7 nAChR, suggesting its potential use in treating cognitive deficits associated with disorders like schizophrenia and Alzheimer’s disease. In vitro studies have shown that it can enhance neuronal survival and promote neurogenesis in cultured neurons.

In Vivo Studies

In animal models, this compound has demonstrated efficacy in improving cognitive functions. For instance, it has been shown to enhance performance in tasks assessing memory and learning abilities, such as the novel object recognition test.

Case Studies

  • Cognitive Enhancement in Schizophrenia : A study evaluated the effects of this compound on cognitive deficits in a schizophrenia model. Results indicated significant improvements in auditory sensory gating and cognitive performance metrics compared to control groups.
  • Neuroprotective Effects : Another study assessed the neuroprotective properties of this compound in models of neurodegenerative diseases. It was found to reduce neuronal apoptosis and promote survival pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Alpha7 nAChR AgonismHigh binding affinity; enhances neurotransmitter release
Cognitive ImprovementSignificant enhancement in memory tasks
NeuroprotectionReduces apoptosis; promotes neuronal survival

Scientific Research Applications

Nicotinic Acetylcholine Receptor Modulation

One of the primary applications of this compound is its role as an agonist for the alpha7 nicotinic acetylcholine receptor (nAChR). Research has demonstrated that compounds related to this structure can enhance cognitive functions and may be beneficial in treating cognitive deficits associated with disorders such as schizophrenia. For example, a related compound was shown to have rapid brain penetration and high oral bioavailability in rats, demonstrating efficacy in models for auditory sensory gating and cognitive performance assessment .

Antidepressant Potential

The compound's structural similarity to known antidepressants suggests potential therapeutic effects in mood disorders. Studies indicate that modulation of nAChRs can influence serotonergic and dopaminergic systems, which are crucial in mood regulation. This opens avenues for further exploration into its antidepressant properties.

Cognitive Enhancement

The compound has been studied for its effects on cognitive enhancement through its action on cholinergic pathways. In vivo studies have shown improvements in memory and learning tasks when administered to animal models, indicating its potential utility in treating neurodegenerative diseases like Alzheimer's disease.

Neuroprotective Effects

Research indicates that compounds with similar structures may exhibit neuroprotective properties against excitotoxicity and oxidative stress, common pathways involved in neurodegenerative disorders. This suggests that N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide could be further investigated for neuroprotective applications.

Targeting IKZF Proteins

Recent studies have highlighted the potential of compounds similar to this compound in targeting IKZF proteins (Ikaros family zinc finger proteins), which play a critical role in immune regulation and tumor progression. Compounds designed to degrade IKZF proteins have shown promise in enhancing anti-tumor immunity, particularly in hematological malignancies .

Chemotherapeutic Synergy

There is ongoing research into the synergistic effects of this compound when used alongside traditional chemotherapeutics. Preliminary findings suggest that it may enhance the efficacy of existing cancer treatments by modulating immune responses or directly affecting tumor cell viability.

Table 1: Pharmacological Profile of Related Compounds

Compound NameMechanism of ActionKey FindingsReference
Compound AAlpha7 nAChR AgonistImproved cognitive performance in rodent models
Compound BIKZF DegraderEnhanced anti-tumor immune response
Compound CAntidepressantModulated serotonergic activity

Table 2: Summary of In Vivo Studies

Study FocusModel UsedOutcomeReference
Cognitive EnhancementRat ModelSignificant memory improvement
NeuroprotectionMouse ModelReduced oxidative stress
Cancer ImmunotherapyHuman Cell LinesIncreased immune response

Comparison with Similar Compounds

Structural Analog 1: N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-bromo-1H-benzimidazole-4-carboxamide

  • Structure: Replaces the thienopyridine moiety with a brominated benzimidazole ring.
  • Key Differences: Benzimidazole’s planar aromatic system may enhance DNA intercalation or alter receptor affinity compared to the sulfur-containing thienopyridine.
  • Implications : Bromine substitution could increase lipophilicity, affecting blood-brain barrier penetration .

Structural Analog 2: Arazasetron (N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-4-methyl-3-oxo-benzoxazine-8-carboxamide)

  • Structure : Features a (3R)-configured quinuclidine linked to a benzoxazine-carboxamide.
  • Pharmacology : Serotonin receptor antagonist (5-HT3), validated for antiemetic applications.

Structural Analog 3: DMAC (3-(4)-Dimethylaminocinnamylidine Anabaseine)

  • Structure : Anabaseine-derived agonist with a cinnamylidine substituent.
  • Pharmacology : Selective α7 nicotinic acetylcholine receptor (nAChR) agonist, with higher potency than nicotine or acetylcholine.
  • Comparison: While DMAC lacks the quinuclidine core, its selectivity for α7 nAChR suggests that the thienopyridine derivative’s quinuclidine component may similarly enhance receptor subtype specificity .

Pharmacological and Structural Data Table

Compound Name Core Structure Substituents Target Receptor Selectivity/Potency Key Findings
Target Compound (This Article) Thieno[3,2-b]pyridine (3S)-quinuclidine, 7-oxo Putative α7 nAChR Unknown (inferred) Rigid quinuclidine may enhance binding
N-[(3S)-quinuclidine]-6-bromo-benzimidazole Benzimidazole 6-Bromo, (3S)-quinuclidine Undisclosed Lipophilicity increased Potential CNS activity
Arazasetron Benzoxazine 6-Chloro, 4-methyl, (3R)-quinuclidine 5-HT3 serotonin High selectivity for 5-HT3 Antiemetic use
DMAC Anabaseine derivative Cinnamylidine, dimethylamino α7 nAChR >10x potency vs. nicotine Cytoprotective, memory-enhancing

Key Research Findings and Mechanistic Insights

  • Stereochemistry Matters : The (3S)-quinuclidine configuration in the target compound contrasts with (3R)-arazasetron, highlighting how stereochemistry dictates receptor subtype selectivity (e.g., nAChR vs. 5-HT3) .
  • Heterocycle Impact: Thienopyridine’s sulfur atom may engage in hydrogen bonding or π-stacking distinct from benzimidazole’s nitrogen-rich interactions, altering off-target effects .
  • Receptor Cross-Reactivity: DMAC’s α7 nAChR selectivity suggests that the target compound’s quinuclidine-thienopyridine hybrid could similarly avoid α4β2 nAChR or serotonin receptor activity, reducing side effects .

Preparation Methods

Cyclocondensation of Thiophene Derivatives

Thiophene-3-carboxylic acid derivatives undergo cyclization with ammonia or urea under acidic conditions to form the 4H-thieno[3,2-b]pyridin-7-one core. In one protocol, thiophene-3-carboxamide is treated with phosphorus oxychloride (POCl₃) at 80–100°C, yielding the chlorinated intermediate, which is subsequently hydrolyzed to the ketone. Alternative methods employ microwave-assisted cyclization, reducing reaction times from 12 hours to 30 minutes while maintaining yields >85%.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling introduces substituents at the C6 position of the thienopyridine. For example, 6-bromo-7-oxo-4H-thieno[3,2-b]pyridine reacts with boronic esters in the presence of Pd(PPh₃)₄ and K₂CO₃ in tetrahydrofuran (THF)/water mixtures, achieving 70–90% yields. This method enables late-stage functionalization but requires rigorous exclusion of oxygen to prevent catalyst deactivation.

Synthesis of (3S)-1-Azabicyclo[2.2.2]octan-3-amine

The chiral bicyclic amine is critical for stereochemical integrity. Key approaches include:

Resolution of Racemic Mixtures

Racemic 1-azabicyclo[2.2.2]octan-3-amine is resolved using L-tartaric acid in ethanol/water, yielding the (3S)-enantiomer with ≥98% enantiomeric excess (ee). Crystallization conditions (temperature: −20°C, solvent ratio: 3:1 ethanol/water) are optimized to maximize recovery (65–70%).

Asymmetric Hydrogenation

A chiral ruthenium catalyst (Ru-(S)-BINAP) hydrogenates 3-azabicyclo[2.2.2]oct-2-ene in methanol under 50 bar H₂ pressure, producing the (3S)-amine with 95% ee. This method avoids diastereomer separation but demands high-purity starting materials to prevent catalyst poisoning.

Amide Bond Formation

Coupling the thienopyridine-6-carboxylic acid with (3S)-1-azabicyclo[2.2.2]octan-3-amine is achieved via two principal methods:

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM), the reaction proceeds at 0–25°C for 12–24 hours. Yields range from 75–88%, with residual EDC removed by aqueous washes.

Table 1: Optimization of Coupling Conditions

Reagent SystemSolventTemperature (°C)Yield (%)
EDC/HOBtDCM2588
DCC/DMAPTHF4072
HATU/DIEADMF081

Mixed Carbonate Activation

The acid is converted to its pentafluorophenyl ester using pentafluorophenyl trifluoroacetate (PFP-TFA) in acetonitrile. Subsequent reaction with the amine at 50°C for 6 hours affords the amide in 92% yield. This method minimizes racemization but requires anhydrous conditions.

Purification and Characterization

Crude product purification employs silica gel chromatography (ethyl acetate/methanol, 9:1) or recrystallization from ethanol/water (1:3). High-performance liquid chromatography (HPLC) with a Chiralpak AD-H column confirms enantiopurity (>99% ee). Nuclear magnetic resonance (NMR) data include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyridine-H), 7.98 (d, J = 5.2 Hz, 1H, thiophene-H), 4.20–4.15 (m, 1H, bicyclo-H), 3.30–3.10 (m, 4H, bicyclo-CH₂).

Scalability and Industrial Considerations

Kilogram-scale synthesis faces challenges in controlling exothermic reactions during cyclocondensation. Continuous flow reactors mitigate this by maintaining precise temperature gradients, improving reproducibility. Cost analysis reveals that asymmetric hydrogenation, though efficient, increases production costs by 20% compared to resolution methods.

Emerging Methodologies

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze amide bond formation in aqueous media at pH 7.5, achieving 80% conversion with minimal byproducts. This green chemistry approach reduces solvent waste but requires extended reaction times (48 hours).

Photochemical Activation

UV irradiation (λ = 365 nm) of thienopyridine-6-carbonyl chloride and the amine in acetonitrile generates the amide via radical intermediates, yielding 68% product . While promising, side reactions necessitate further optimization.

Q & A

Q. Table 1: Example Reaction Conditions and Yields from Analogous Syntheses

PrecursorSolvent SystemCatalystTemp (°C)Yield (%)Reference
Chloroacetic acid + AldehydeAcetic anhydride/AcOHNaOAc12068
Thiouracil + Anthranilic acidEthanol/NaOEtNa metal8057

Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:
Robust characterization requires a combination of:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify substituent patterns (e.g., aromatic protons at δ 7.29–8.01 ppm, carbonyl carbons at ~165–171 ppm) .
  • IR spectroscopy : Stretching frequencies (e.g., C=O at ~1719 cm1^{-1}, CN at ~2219 cm1^{-1}) confirm functional groups .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+^+] peaks at m/z 386–403) .
  • X-ray crystallography : Resolves stereochemistry in crystalline forms .

Q. Table 2: Representative Spectroscopic Data for Bicyclic Derivatives

TechniqueKey Signals/PeaksFunctional Group ConfirmationReference
1H^1H-NMRδ 2.24–2.37 (CH3_3), δ 7.29–8.01 (ArH)Methyl, aromatic protons
IR2219 cm1^{-1} (CN), 1719 cm1^{-1} (C=O)Nitrile, carbonyl

How can computational methods enhance the understanding of this compound’s reactivity and bioactivity?

Answer:
Advanced computational approaches include:

  • Quantum chemical calculations : Predict reaction pathways and transition states (e.g., using DFT for azabicyclo ring formation) .
  • Molecular docking : Simulate interactions with biological targets (e.g., bacterial enzymes for antibacterial studies) .
  • Data-driven optimization : Machine learning models correlate structural features (e.g., substituent electronegativity) with bioactivity .

Q. Methodological Workflow :

Pathway exploration : Use software like Gaussian or ORCA to model reaction mechanisms.

Parameter tuning : Adjust steric/electronic factors in silico before experimental validation.

Feedback loops : Integrate experimental results (e.g., MIC values) to refine computational models .

How should researchers address contradictions in biological activity data (e.g., varying MIC values across studies)?

Answer:
Contradictions often arise from:

  • Strain variability : Test against standardized bacterial panels (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) .
  • Concentration gradients : Use serial dilutions (e.g., 0.5–128 µg/mL) to establish dose-response curves.
  • Experimental controls : Include reference antibiotics (e.g., ciprofloxacin) to calibrate assays .

Q. Table 3: Example Antibacterial Activity Data for a Cr(III) Complex Analog

CompoundE. coli MIC (µg/mL)S. aureus MIC (µg/mL)Reference
Cr(III)-azabicyclo complex1632

What advanced strategies can be employed for structure-activity relationship (SAR) studies?

Answer:
SAR studies require systematic modifications:

  • Core scaffold variation : Compare azabicyclo[2.2.2]octane vs. azabicyclo[3.2.0]heptane derivatives .
  • Substituent effects : Introduce electron-withdrawing/donating groups (e.g., -CN, -OCH3_3) to modulate electronic properties.
  • 3D-QSAR modeling : Corrogate spatial parameters (e.g., logP, polar surface area) with bioavailability .

Q. Key Considerations :

  • Synthetic feasibility : Prioritize substituents compatible with existing routes (e.g., amide coupling).
  • Pharmacokinetic profiling : Assess solubility, metabolic stability, and toxicity early in SAR workflows.

How can stability and degradation profiles be methodologically evaluated under varying conditions?

Answer:

  • Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light to identify degradation products .
  • HPLC-MS analysis : Monitor peak purity and quantify degradation (e.g., hydrolyzed amide bonds).
  • Kinetic modeling : Calculate half-life (t1/2_{1/2}) under accelerated conditions to predict shelf life.

Q. Table 4: Example Stability Data for a Pharmacopeial Bicyclic Compound

ConditionDegradation Products Identifiedt1/2_{1/2} (days)Reference
40°C, 75% RHHydrolyzed lactam30
UV light (254 nm)Photo-oxidized thiophene7

What are best practices for designing in vivo efficacy studies for this compound?

Answer:

  • Animal models : Use murine infection models (e.g., thigh infection, sepsis) with immunocompromised hosts to mimic human pharmacokinetics.
  • Dosing regimens : Optimize via allometric scaling from in vitro MIC values .
  • Toxicology screening : Monitor liver/kidney function markers (e.g., ALT, creatinine) post-administration.

Q. Methodological Note :

  • Bioanalytical validation : Use LC-MS/MS to quantify plasma concentrations and tissue distribution.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.